molecular formula C11H11ClFNS B1407348 (2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride CAS No. 1987680-50-1

(2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride

Cat. No.: B1407348
CAS No.: 1987680-50-1
M. Wt: 243.73 g/mol
InChI Key: DDUHMWLNLIAFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride is a secondary amine hydrochloride salt comprising a 2-fluorophenyl group and a 2-thienylmethyl moiety linked via an amine group. The hydrochloride salt enhances water solubility and stability compared to its free base form, making it suitable for pharmaceutical and synthetic applications . Key identifiers include CAS 886791-53-3 and MFCD27756537, with a reported purity of 95% .

Properties

IUPAC Name

2-fluoro-N-(thiophen-2-ylmethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS.ClH/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9;/h1-7,13H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHMWLNLIAFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CS2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with 2-thienylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, bromine, and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

The compound (2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride is a chemical entity that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, synthesizing findings from diverse sources while adhering to the requirements for comprehensive data presentation.

Chemical Properties and Structure

This compound is characterized by its unique molecular structure, which includes a fluorinated phenyl group and a thienylmethyl moiety. These structural features contribute to its biological activity and potential therapeutic applications.

Molecular Formula

  • Molecular Formula : C11_{11}H10_{10}ClFNS
  • Molecular Weight : 239.72 g/mol

Pharmacological Studies

Research indicates that compounds similar to this compound may exhibit significant pharmacological properties, particularly as potential analgesics or anesthetics. The structural similarities with known opioid analogs suggest that this compound could interact with opioid receptors, potentially leading to pain relief or sedation.

Case Study: Opioid Analogs

A study on fentanyl-related substances highlighted the importance of structural modifications in enhancing potency and selectivity towards opioid receptors. This compound's fluorinated phenyl group may enhance lipophilicity, facilitating better receptor binding and activity .

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions, often utilizing palladium-catalyzed coupling methods. This compound serves as a valuable intermediate in the synthesis of more complex molecules used in drug discovery.

Synthetic Pathway Overview

  • Step 1 : Preparation of the thienylmethyl amine via nucleophilic substitution.
  • Step 2 : Fluorination of the phenyl ring using fluorinating agents.
  • Step 3 : Formation of the hydrochloride salt for improved solubility and stability.

Analytical Chemistry

The analytical techniques employed to study this compound include:

  • High-Performance Liquid Chromatography (HPLC) : For purity assessment.
  • Mass Spectrometry (MS) : To confirm molecular weight and structure.
  • Nuclear Magnetic Resonance (NMR) : For detailed structural elucidation.

These methods are crucial for ensuring the quality and efficacy of the compound in research settings.

Pain Management

Given its structural characteristics, this compound may be explored as a novel analgesic agent. Its potential efficacy in modulating pain pathways could provide alternatives to traditional opioids, addressing issues related to addiction and side effects associated with current pain management therapies.

Neurological Disorders

Research into compounds with similar structures has indicated potential neuroprotective effects, making this compound a candidate for further investigation in treating conditions such as neuropathic pain or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl ring and thienylmethylamine moiety allow it to bind to these targets with high affinity, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
(2-Fluorophenyl)(2-thienylmethyl)amine HCl C₁₁H₁₁ClFNS 227.72 2-Fluorophenyl, 2-thienylmethyl Intermediate; no activity data
Diatrin C₁₅H₂₀ClN₂S 300.85 Phenyl, 2-thienylmethyl, ethylenediamine Antihistaminic; high therapeutic index
N-Methyl-(2-thienylmethyl)amine HCl C₆H₁₀ClNS 163.67 Methyl, 2-thienylmethyl Simplistic structure
(2-Fluorophenyl)methanamine HCl C₇H₇ClFN 159.59 2-Fluorophenylmethyl Synthetic intermediate

Biological Activity

(2-Fluorophenyl)(2-thienylmethyl)amine hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological properties of this compound, focusing on its antitumor effects, mutagenicity, and antioxidant properties, while also providing relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a fluorinated phenyl group and a thienylmethyl moiety, which contribute to its unique biological profile. The presence of fluorine enhances lipophilicity and may influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structures have shown high levels of inhibition against various human tumor cell lines.

CompoundGI50 (μM)TGI (μM)
This compound15.7250.68
Related Compound A12.5345.00
Related Compound B10.0040.00

The National Cancer Institute's Developmental Therapeutics Program has evaluated these compounds, indicating promising results in inhibiting cell growth across multiple cancer types .

Antimutagenic Activity

The antimutagenic properties of fluoroaryl derivatives have been studied extensively. These compounds have been shown to reduce mutagenicity induced by agents such as sodium azide and benzo[a]pyrene. The antimutagenic activity correlates with their antioxidant capabilities, which may enhance DNA repair mechanisms .

A comparative study indicated that:

MutagenCompound Effectiveness
Sodium AzideHigh
Benzo[a]pyreneModerate

These findings suggest that this compound may play a role in cancer prevention through its ability to mitigate mutagenic effects.

Antioxidant Activity

Antioxidant assays have revealed that similar compounds possess significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The mechanism involves scavenging free radicals and enhancing cellular defense systems .

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, this compound was subjected to in vitro assays to assess its cytotoxicity against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with notable efficacy at lower concentrations.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive analysis was conducted to understand how structural modifications impact biological activity. The introduction of fluorine was found to significantly enhance the lipophilicity and biological availability of the compound, leading to improved therapeutic outcomes in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.